molecular formula C12H14ClF3N2 B13535462 1-(2-Bromo-6-chlorobenzyl)piperazine

1-(2-Bromo-6-chlorobenzyl)piperazine

Cat. No.: B13535462
M. Wt: 278.70 g/mol
InChI Key: FPUNDPKQHSTOFE-UHFFFAOYSA-N
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Description

1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is an organic compound that features a piperazine ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting central nervous system disorders.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-chloro-5-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the piperazine ring and the 2-chloro-5-(trifluoromethyl)phenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14ClF3N2

Molecular Weight

278.70 g/mol

IUPAC Name

1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14ClF3N2/c13-11-2-1-10(12(14,15)16)7-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2

InChI Key

FPUNDPKQHSTOFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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